Cas no 1822958-32-6 (3-{[(Tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)butanoic acid)
![3-{[(Tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)butanoic acid structure](https://ja.kuujia.com/scimg/cas/1822958-32-6x500.png)
3-{[(Tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)butanoic acid 化学的及び物理的性質
名前と識別子
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- 1822958-32-6
- 3-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)butanoic acid
- EN300-1071429
- 3-{[(Tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)butanoic acid
-
- インチ: 1S/C14H20N2O4/c1-13(2,3)20-12(19)16-14(4,8-11(17)18)10-6-5-7-15-9-10/h5-7,9H,8H2,1-4H3,(H,16,19)(H,17,18)
- InChIKey: QXDFPMKGMDKUMX-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C)(C1C=NC=CC=1)CC(=O)O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 280.14230712g/mol
- どういたいしつりょう: 280.14230712g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 365
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 88.5Ų
3-{[(Tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1071429-0.5g |
3-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)butanoic acid |
1822958-32-6 | 95% | 0.5g |
$671.0 | 2023-10-28 | |
Enamine | EN300-1071429-0.1g |
3-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)butanoic acid |
1822958-32-6 | 95% | 0.1g |
$615.0 | 2023-10-28 | |
Enamine | EN300-1071429-10.0g |
3-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)butanoic acid |
1822958-32-6 | 10g |
$3191.0 | 2023-06-10 | ||
Enamine | EN300-1071429-5g |
3-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)butanoic acid |
1822958-32-6 | 95% | 5g |
$2028.0 | 2023-10-28 | |
Enamine | EN300-1071429-10g |
3-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)butanoic acid |
1822958-32-6 | 95% | 10g |
$3007.0 | 2023-10-28 | |
Enamine | EN300-1071429-0.25g |
3-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)butanoic acid |
1822958-32-6 | 95% | 0.25g |
$642.0 | 2023-10-28 | |
Enamine | EN300-1071429-5.0g |
3-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)butanoic acid |
1822958-32-6 | 5g |
$2152.0 | 2023-06-10 | ||
Enamine | EN300-1071429-1.0g |
3-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)butanoic acid |
1822958-32-6 | 1g |
$743.0 | 2023-06-10 | ||
Enamine | EN300-1071429-2.5g |
3-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)butanoic acid |
1822958-32-6 | 95% | 2.5g |
$1370.0 | 2023-10-28 | |
Enamine | EN300-1071429-0.05g |
3-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)butanoic acid |
1822958-32-6 | 95% | 0.05g |
$587.0 | 2023-10-28 |
3-{[(Tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)butanoic acid 関連文献
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
3-{[(Tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)butanoic acidに関する追加情報
Comprehensive Overview of 3-{[(Tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)butanoic acid (CAS No. 1822958-32-6)
3-{[(Tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)butanoic acid (CAS No. 1822958-32-6) is a specialized organic compound widely utilized in pharmaceutical research, medicinal chemistry, and peptide synthesis. Its unique structure, featuring a pyridin-3-yl moiety and a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate for drug development. The compound's molecular formula is C14H20N2O4, with a molecular weight of 280.32 g/mol. Researchers often employ it in the synthesis of bioactive molecules due to its ability to introduce both amino and carboxylic acid functionalities into target structures.
In recent years, the demand for Boc-protected amino acids like 3-{[(Tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)butanoic acid has surged, driven by advancements in peptide-based therapeutics and small-molecule drug discovery. This compound is particularly relevant in the design of kinase inhibitors and GPCR-targeted drugs, areas that dominate current pharmaceutical R&D. Its pyridine ring contributes to enhanced binding affinity in drug-receptor interactions, while the Boc group ensures stability during multi-step synthetic processes. These attributes align with the growing focus on precision medicine and structure-activity relationship (SAR) studies.
The synthesis of CAS 1822958-32-6 typically involves multi-step organic reactions, including amidation and carboxylation processes. Pharmaceutical manufacturers prioritize high-purity grades (>98%) to meet stringent regulatory requirements for API intermediates. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed for quality control. Notably, the compound's chiral center at the 3-position necessitates careful stereochemical control during production, reflecting industry trends toward enantioselective synthesis in modern drug development.
From a commercial perspective, 3-(pyridin-3-yl)-3-Boc-amino butanoic acid has gained attention in the contract research organization (CRO) market, where custom synthesis services are increasingly outsourced. Suppliers frequently highlight its application in combinatorial chemistry libraries and fragment-based drug design. The compound's stability under standard storage conditions (typically 2-8°C in inert atmospheres) makes it practical for global distribution networks serving pharmaceutical hubs in North America, Europe, and Asia-Pacific regions.
Emerging research applications for 1822958-32-6 include its potential use in PROTACs (Proteolysis Targeting Chimeras) development and bioconjugation chemistry. The carboxylic acid group enables facile derivatization through amide coupling or esterification reactions, while the Boc-protected amine allows controlled deprotection in sequential synthesis. These features address the pharmaceutical industry's need for versatile building blocks in complex molecule assembly, particularly for targeted protein degradation strategies that represent a paradigm shift in drug discovery.
Environmental and regulatory considerations for 3-{[(Tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)butanoic acid production emphasize green chemistry principles, with manufacturers increasingly adopting catalytic methods to minimize waste generation. The compound's biodegradability profile and absence of persistent bioaccumulative properties make it compliant with REACH regulations and ICH guidelines for pharmaceutical intermediates. These factors contribute to its growing preference over traditional aromatic intermediates in sustainable drug development pipelines.
Future prospects for CAS 1822958-32-6 appear promising, particularly in next-generation antiviral and oncology drug research where pyridine-containing scaffolds show significant therapeutic potential. The compound's molecular architecture aligns well with current AI-assisted drug design approaches that prioritize privileged structures for virtual screening. As the pharmaceutical industry continues to emphasize first-in-class drug discovery, the demand for sophisticated intermediates like this Boc-protected pyridine derivative is expected to maintain steady growth in both academic and industrial research settings.
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